Desmethylcabozantinib Exhibits >90% Reduction in Kinase Inhibitory Potency Relative to Cabozantinib
The major circulating metabolite desmethylcabozantinib (EXEL-1644) demonstrates in vitro kinase inhibition potencies ≤1/10th that of the parent compound cabozantinib against the key therapeutic targets MET, RET, and VEGFR2/KDR [1]. Cabozantinib exhibits estimated IC50 values of 2 nM for MET, 8 nM for RET, and 14 nM for VEGFR2 [2], confirming its role as the primary pharmacologically active circulating analyte [1].
| Evidence Dimension | In vitro kinase inhibition potency against MET, RET, VEGFR2/KDR |
|---|---|
| Target Compound Data | Inhibition potency ≤1/10th of cabozantinib |
| Comparator Or Baseline | Cabozantinib: IC50 = 2 nM (MET), 8 nM (RET), 14 nM (VEGFR2) |
| Quantified Difference | ≥10-fold reduction in potency |
| Conditions | In vitro kinase inhibition assays; details per Lacy et al. 2015 |
Why This Matters
This quantitative difference confirms that desmethylcabozantinib is not the primary driver of therapeutic kinase inhibition, establishing its procurement value specifically for analytical and DDI studies rather than efficacy investigations.
- [1] Lacy S, Hsu B, Miles D, Aftab D, Wang R, Nguyen L. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites. Drug Metab Dispos. 2015 Aug;43(8):1190-1207. doi: 10.1124/dmd.115.063610. View Source
- [2] Indra R, Vavrová K, Pompach P, Heger Z, Hodek P. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity. Biomedicines. 2020;8(12):547. doi: 10.3390/biomedicines8120547. View Source
